molecular formula C17H10O B1329985 3-Fluoranthenecarboxaldehyde CAS No. 28440-63-3

3-Fluoranthenecarboxaldehyde

Cat. No. B1329985
CAS RN: 28440-63-3
M. Wt: 230.26 g/mol
InChI Key: PVZBGCMQMBTMSR-UHFFFAOYSA-N
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Description

3-Fluoranthenecarboxaldehyde, also known as Fluoranthene-3-carbaldehyde, is a compound that belongs to the polycyclic aromatic hydrocarbon (PAH) family . It has a linear formula of C17H10O and is used as an intermediate in synthesizing 3-Methylfluoranthene, an environmental pollutant that is an active tumor initiator .


Synthesis Analysis

The synthesis of 3-Fluoranthenecarboxaldehyde involves various enzymatic processes. The research progress of enzymatic synthesis of fluorinated compounds includes cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system . In one synthesis process, Fluoranthene-3-carbaldehyde acts as the material to synthesize the dye, 1,4-Bis (3,5-di-tert-butylphenyl)-2,5-bis (fluoranthen-3-yl)-1,4-di-hydropyrrolo [3,2-b]pyrrole .


Molecular Structure Analysis

The molecular structure analysis of 3-Fluoranthenecarboxaldehyde can be performed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) , or mass spectrometry . These techniques allow for the determination of three-dimensional molecular structures from sub-μm microcrystals .


Chemical Reactions Analysis

The chemical reactions involving 3-Fluoranthenecarboxaldehyde can be analyzed using techniques such as gas chromatography, HPLC, or quantitative NMR spectroscopy on high-field spectrometers .

Scientific Research Applications

1. Environmental Health Impact

3-Fluoranthenecarboxaldehyde, as a derivative of polycyclic aromatic hydrocarbons (PAHs), has been studied for its environmental and health implications. Boström et al. (2002) emphasize the importance of PAHs like fluoranthene in assessing cancer risk due to air pollution. Fluoranthene is significant as it is found in high concentrations in the ambient air and is considered an experimental carcinogen in certain test systems, making it a crucial substance for environmental health research (Boström et al., 2002).

2. Atmospheric Chemistry and Pollution

Cochran et al. (2016) investigated the heterogeneous oxidation of PAHs like fluoranthene, essential for understanding air quality and pollution. Their work on identifying products formed during the nitration and ozonation of PAHs aids in comprehending the chemical transformations of these compounds in the atmosphere (Cochran et al., 2016).

3. Synthetic Chemistry and Material Science

Yamaguchi et al. (2016) described a synthetic method for the preparation of fluoranthenes, demonstrating the importance of 3-Fluoranthenecarboxaldehyde in synthetic chemistry, particularly in creating complex organic compounds. This method has implications for material science and the development of new organic materials (Yamaguchi et al., 2016).

4. Optoelectronic Applications

Hudson and Wang (2009) explored the use of organoboron compounds in materials chemistry, particularly in OLEDs. Their research on donor-acceptor triarylboranes, which might include fluoranthene derivatives, underscores the potential applications of 3-Fluoranthenecarboxaldehyde in creating new optoelectronic materials (Hudson & Wang, 2009).

5. Photovoltaic Research

Zhou et al. (2013) investigated fluoranthene-fused imide derivatives for use in organic solar cells. This research highlights the application of fluoranthene-based compounds in renewable energy technologies, particularly in enhancing the efficiency of organic photovoltaic devices (Zhou et al., 2013).

properties

IUPAC Name

fluoranthene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZBGCMQMBTMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182639
Record name 3-Fluoranthenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoranthenecarboxaldehyde

CAS RN

28440-63-3
Record name 3-Fluoranthenecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028440633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoranthenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUORANTHENE-3-CARBALDEHYDE
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